5-Bromo-2',3'-dideoxyuridine
Overview
Description
5-Bromo-2’,3’-dideoxyuridine is an exemplary nucleoside analog, exhibiting remarkable antiviral prowess . It is revered for its potential in combating viral infections instigated by herpesviruses, most notably herpes simplex and varicella-zoster viruses . This therapeutic agent actively hampers viral DNA polymerase, safeguarding against replication and dispersal .
Molecular Structure Analysis
The crystal structure of 5-Bromo-2’,3’-dideoxyuridine contains two independent molecules forming a dimer linked by a pair of N3–H…O2 hydrogen bonds . The crystal structure is stabilized by four additional hydrogen bonds .Chemical Reactions Analysis
5-Bromo-2’,3’-dideoxyuridine is a research tool for antiviral and anticancer studies . It is used in the realm of biomedical investigation, operating as a nucleoside analog that effectively obstructs viral DNA enhancement and replication .Physical and Chemical Properties Analysis
5-Bromo-2’,3’-dideoxyuridine has a molecular formula of C9H11BrN2O4 and a molecular weight of 291.1 . It is a research tool for antiviral and anticancer studies .Scientific Research Applications
Antiviral Activity
5-Bromo-2',3'-dideoxyuridine has been studied for its antiviral properties. Lin et al. (1976) synthesized derivatives of 5-bromo-2'-deoxyuridine, including this compound, and found these compounds to possess antiviral activity against the herpes simplex virus. They did not exhibit inhibitory activity against certain cells in culture, suggesting specificity in their antiviral action (Lin, Neenan, Cheng, & Prusoff, 1976).
Potential Inhibitors of Nucleotide Biosynthesis
Elliott et al. (1987) synthesized 5'-(Bromoacetamido)-2',5'-dideoxyuridine and its derivatives as potential inhibitors of enzymes metabolizing pyrimidine nucleosides. They observed that these compounds inhibited DNA synthesis without significantly affecting RNA synthesis in leukemia cells, suggesting potential applications in nucleotide biosynthesis inhibition (Elliott, Pruett, Brockman, & Montgomery, 1987).
Synthesis Methods and Biological Activities
A novel synthesis method for large-scale production of this compound and its analogues was developed by Lin and Prusoff (1978). They also explored the biological activities of these compounds, contributing to the understanding of their potential therapeutic applications (Lin & Prusoff, 1978).
Anti-HIV Properties
Balzarini et al. (1989) researched the anti-HIV properties of 5-halogeno-derivatives of 2',3'-dideoxyuridine, including the 5-bromo variant. They found that these compounds inhibited HIV replication in cells, indicating potential as anti-HIV agents (Balzarini, Van Aerschot, Pauwels, Baba, Schols, Herdewijn, & De Clercq, 1989).
Mycobacterium Tuberculosis Inhibition
Rai et al. (2007) identified this compound as a potent inhibitor of Mycobacterium tuberculosis, suggesting its utility in addressing tuberculosis and multidrug-resistant strains (Rai, Johar, Srivastav, Manning, Agrawal, Kunimoto, & Kumar, 2007).
Application in HIV-1 Infection
Krenitsky et al. (1983) synthesized 3'-amino-2',3'-dideoxyribonucleosides including a derivative of 5-bromouracil. They observed significant antiviral activity against HIV-1, highlighting its potential in combating this virus (Krenitsky, Freeman, Shaver, Beacham, Hurlbert, Cohn, Elwell, & Selway, 1983).
Mechanism of Action
Safety and Hazards
In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .
Properties
IUPAC Name |
5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREZUWMZVPBIEE-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879480 | |
Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28616-93-5 | |
Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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